molecular formula C15H33ClN2S B13753234 Pseudourea, 2-tetradecyl-2-thio-, hydrochloride CAS No. 5392-21-2

Pseudourea, 2-tetradecyl-2-thio-, hydrochloride

Cat. No.: B13753234
CAS No.: 5392-21-2
M. Wt: 309.0 g/mol
InChI Key: JJEHCPKRIHQTRS-UHFFFAOYSA-N
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Description

Tetradecyl carbamimidothioate hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of carbamimidothioate, characterized by the presence of a tetradecyl group. This compound is often used in scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl carbamimidothioate hydrochloride typically involves the reaction of tetradecylamine with thiocyanate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of tetradecyl carbamimidothioate hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecyl carbamimidothioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of tetradecyl carbamimidothioate hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. These interactions are mediated through the thiocyanate group and the long hydrophobic tetradecyl chain.

Comparison with Similar Compounds

  • Dodecyl carbamimidothioate hydrochloride
  • Hexadecyl carbamimidothioate hydrochloride
  • Octadecyl carbamimidothioate hydrochloride

Comparison: Tetradecyl carbamimidothioate hydrochloride is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to dodecyl and hexadecyl derivatives, it has a balanced hydrophobicity and solubility, making it suitable for various applications. Its longer chain compared to dodecyl derivatives provides enhanced membrane-disrupting capabilities, while it is less hydrophobic than octadecyl derivatives, offering better solubility in aqueous systems.

Properties

CAS No.

5392-21-2

Molecular Formula

C15H33ClN2S

Molecular Weight

309.0 g/mol

IUPAC Name

tetradecyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C15H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H3,16,17);1H

InChI Key

JJEHCPKRIHQTRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSC(=N)N.Cl

Origin of Product

United States

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